molecular formula C22H23ClN2O3S B2578522 3-(4-chlorobenzenesulfonyl)-6-methoxy-4-(2-methylpiperidin-1-yl)quinoline CAS No. 899759-93-4

3-(4-chlorobenzenesulfonyl)-6-methoxy-4-(2-methylpiperidin-1-yl)quinoline

Cat. No.: B2578522
CAS No.: 899759-93-4
M. Wt: 430.95
InChI Key: IQPOTCDMUATQBP-UHFFFAOYSA-N
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Description

3-(4-chlorobenzenesulfonyl)-6-methoxy-4-(2-methylpiperidin-1-yl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-6-methoxy-4-(2-methylpiperidin-1-yl)quinoline typically involves multiple steps, including the formation of the quinoline core, sulfonylation, and the introduction of the piperidine moiety. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Piperidine Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzenesulfonyl)-6-methoxy-4-(2-methylpiperidin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom in the 4-chlorobenzenesulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6-methoxy-4-(2-methylpiperidin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorobenzenesulfonyl)-4-(2-methylpiperidin-1-yl)quinoline: A similar compound with a different substitution pattern.

    3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-4-(2-methylpiperidin-1-yl)quinoline: Another derivative with additional methoxy groups.

Uniqueness

3-(4-chlorobenzenesulfonyl)-6-methoxy-4-(2-methylpiperidin-1-yl)quinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group and the piperidine moiety can enhance its interactions with biological targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-6-methoxy-4-(2-methylpiperidin-1-yl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O3S/c1-15-5-3-4-12-25(15)22-19-13-17(28-2)8-11-20(19)24-14-21(22)29(26,27)18-9-6-16(23)7-10-18/h6-11,13-15H,3-5,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPOTCDMUATQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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